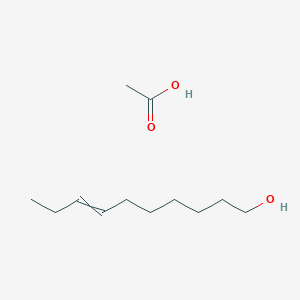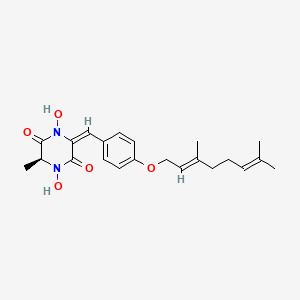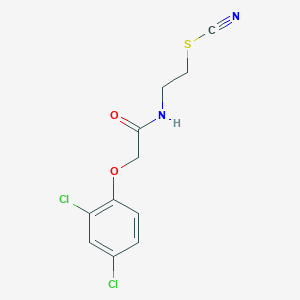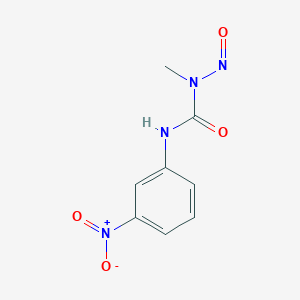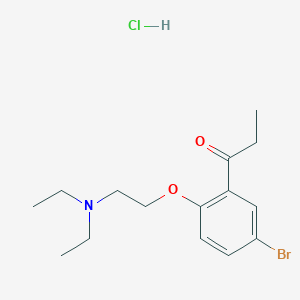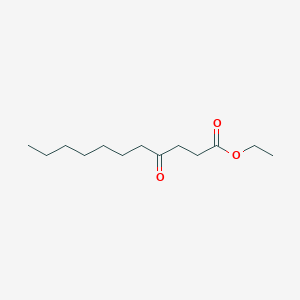![molecular formula C28H30Si2 B14713281 (Ethane-1,2-diyl)bis[methyl(diphenyl)silane] CAS No. 18848-26-5](/img/structure/B14713281.png)
(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethane-1,2-diyl)bis[methyl(diphenyl)silane] is an organosilicon compound characterized by the presence of two silicon atoms bonded to ethane-1,2-diyl and methyl groups, with each silicon atom also bonded to two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Ethane-1,2-diyl)bis[methyl(diphenyl)silane] typically involves the reaction of diphenylmethylchlorosilane with ethylene glycol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: On an industrial scale, the production of (Ethane-1,2-diyl)bis[methyl(diphenyl)silane] may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (Ethane-1,2-diyl)bis[methyl(diphenyl)silane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can yield silane derivatives with different substituents.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used in the presence of catalysts like aluminum chloride.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Various silane derivatives.
Substitution: Functionalized aromatic compounds.
Applications De Recherche Scientifique
(Ethane-1,2-diyl)bis[methyl(diphenyl)silane] has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and composites, due to its ability to impart unique properties such as thermal stability and mechanical strength.
Organic Synthesis: The compound serves as a precursor for the synthesis of other organosilicon compounds, which are valuable intermediates in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of coatings, adhesives, and sealants, where its properties enhance performance and durability.
Mécanisme D'action
The mechanism by which (Ethane-1,2-diyl)bis[methyl(diphenyl)silane] exerts its effects involves interactions at the molecular level. The silicon atoms in the compound can form strong bonds with other elements, leading to the formation of stable structures. These interactions can influence the physical and chemical properties of the materials in which the compound is incorporated. The pathways involved may include the formation of siloxane linkages and the stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Diphenylmethylsilane: Similar in structure but lacks the ethane-1,2-diyl linkage.
Tetraphenylsilane: Contains four phenyl groups bonded to silicon but lacks the methyl and ethane-1,2-diyl groups.
Dimethylphenylsilane: Contains methyl groups instead of phenyl groups.
Uniqueness: (Ethane-1,2-diyl)bis[methyl(diphenyl)silane] is unique due to the presence of both ethane-1,2-diyl and methyl groups bonded to silicon, along with phenyl groups. This combination of substituents imparts distinct properties, such as enhanced thermal stability and specific reactivity patterns, making it valuable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
18848-26-5 |
|---|---|
Formule moléculaire |
C28H30Si2 |
Poids moléculaire |
422.7 g/mol |
Nom IUPAC |
methyl-[2-[methyl(diphenyl)silyl]ethyl]-diphenylsilane |
InChI |
InChI=1S/C28H30Si2/c1-29(25-15-7-3-8-16-25,26-17-9-4-10-18-26)23-24-30(2,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22H,23-24H2,1-2H3 |
Clé InChI |
KXLRZHCYLVKCTI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](CC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


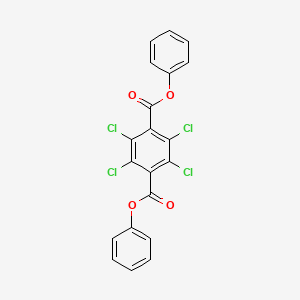
![Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile](/img/structure/B14713201.png)
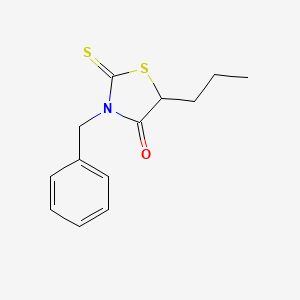

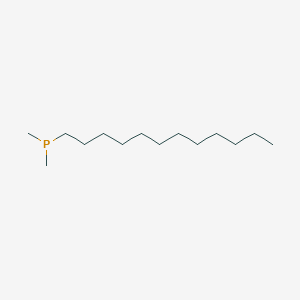
![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)
